molecular formula C19H20ClN3O2 B11186250 2-[[[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione

2-[[[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B11186250
M. Wt: 357.8 g/mol
InChI Key: MDWSAPOWENINKH-UHFFFAOYSA-N
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Description

2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a chlorophenyl group, and a cyclohexane dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole intermediate. The intermediate is then reacted with 5,5-dimethylcyclohexane-1,3-dione in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like NaBH4, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione
  • 2-({[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione

Uniqueness

Compared to similar compounds, 2-({[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent and its utility in various industrial applications.

Properties

Molecular Formula

C19H20ClN3O2

Molecular Weight

357.8 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C19H20ClN3O2/c1-11-17(12-4-6-13(20)7-5-12)18(23-22-11)21-10-14-15(24)8-19(2,3)9-16(14)25/h4-7,10,24H,8-9H2,1-3H3,(H,22,23)

InChI Key

MDWSAPOWENINKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)N=CC2=C(CC(CC2=O)(C)C)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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